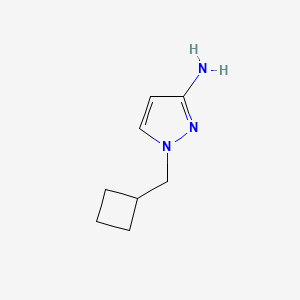![molecular formula C6H9F3O2 B2578000 [1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol CAS No. 2416231-75-7](/img/structure/B2578000.png)
[1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol, also known as CP-544,631 or TFM-PPM, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis of Difluorinated Cyclopropanoid Nucleoside Analogues
This research, conducted by Csuk and Thiede (2002), discusses the synthesis of a novel class of difluorinated cyclopropanoid nucleoside analogues, which includes [1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol. These compounds, with two hydroxymethyl side chains, were synthesized from (2,2-difluorocyclopropyl)methanol and obtained in enantiomerically pure form via HPLC using chiral stationary phases (Csuk & Thiede, 2002).
Intramolecular Hydrogen Bonding Studies
Møllendal, Leonov, and Meijere (2004) explored the intramolecular hydrogen bonding in (1-fluorocyclopropyl)methanol using microwave spectroscopy. While the title compound showed a different behavior, the research provides insights into the general behavior of cyclopropylmethanol derivatives, including this compound. The study highlighted the significance of internal hydrogen bonds formed between fluorine atoms and hydroxyl groups in such compounds (Møllendal, Leonov, & Meijere, 2004).
Methanol as a Basic Raw Material
Offermanns, Schulz, Brandes, and Schendler (2014) provided an overview of methanol, highlighting its role as a basic raw material and solvent in various chemical processes. This research is relevant as it underscores the importance of methanol derivatives, like this compound, in industrial and chemical applications (Offermanns, Schulz, Brandes, & Schendler, 2014).
Propiedades
IUPAC Name |
[1-(hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c7-6(8,9)4-1-5(4,2-10)3-11/h4,10-11H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYIRJYWJBFSBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(CO)CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(E)-2-(3,5-dichloroanilino)ethenyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2577918.png)
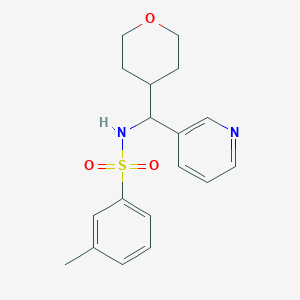
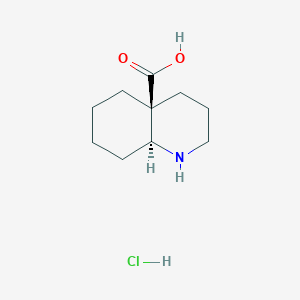
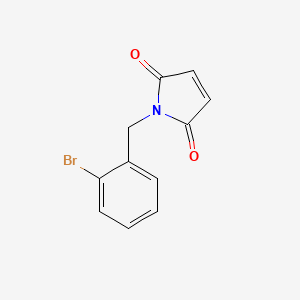
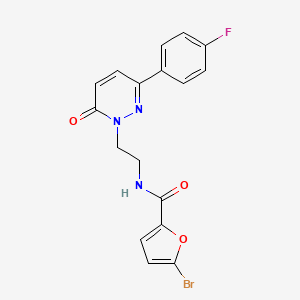
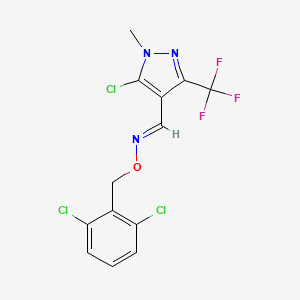
![2-(4-chlorophenyl)-N-[(1Z)-{[(3-methoxyphenyl)methoxy]imino}methyl]-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide](/img/structure/B2577930.png)
![4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2577931.png)
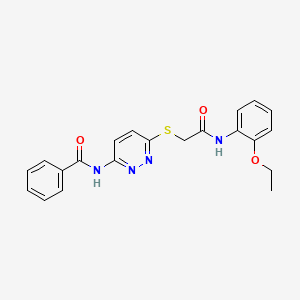
![3-Bromo-4-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2577934.png)
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyloxane-2-carboxamide](/img/structure/B2577937.png)
![3-isopentyl-1-methyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2577938.png)
![3-chloro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2577939.png)
